1'-(3,4-Dichlorophenyl)-1,3'-bipyrrolidine-2',5'-dione
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Overview
Description
1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a bipyrrolidine core, which includes a dione functional group
Preparation Methods
The synthesis of 1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and pyrrolidine.
Reaction with Phosgene: 3,4-dichloroaniline is treated with phosgene to form an isocyanate intermediate.
Cyclization: The isocyanate intermediate undergoes cyclization with pyrrolidine to form the bipyrrolidine core.
Oxidation: The final step involves the oxidation of the bipyrrolidine core to introduce the dione functional group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Hydrolysis: The dione group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE involves its interaction with molecular targets and pathways. The dichlorophenyl group can interact with enzymes and receptors, modulating their activity. The bipyrrolidine core may also play a role in binding to specific proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE can be compared with similar compounds such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties, this compound also contains a dichlorophenyl group but differs in its core structure.
1-(3,4-Dichlorophenyl)pyrrolidine: This compound shares the dichlorophenyl group but has a simpler pyrrolidine core.
The uniqueness of 1’-(3,4-DICHLOROPHENYL)-[1,3’-BIPYRROLIDINE]-2’,5’-DIONE lies in its bipyrrolidine core with a dione functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14Cl2N2O2 |
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Molecular Weight |
313.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H14Cl2N2O2/c15-10-4-3-9(7-11(10)16)18-13(19)8-12(14(18)20)17-5-1-2-6-17/h3-4,7,12H,1-2,5-6,8H2 |
InChI Key |
UKEHKESLAWFLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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